molecular formula C12H14F3NO2 B1311304 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone CAS No. 333303-11-0

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone

Cat. No. B1311304
CAS RN: 333303-11-0
M. Wt: 261.24 g/mol
InChI Key: OAVOCVYNBQRORC-UHFFFAOYSA-N
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Description

The compound "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone" is a chemical of interest due to its potential applications in various fields, including material science and pharmacology. The compound features a diethylamino group and a hydroxyphenyl ring, which are connected to a trifluoroethanone moiety. This structure suggests potential for interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling and reduction processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been investigated using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of related compounds have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group and a diethylamino group suggests that it could participate in various chemical reactions. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the diethylamino group could engage in reactions typical of amines, such as the formation of Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, revealing that they possess good thermal stability and are soluble in many polar organic solvents . The presence of a trifluoromethyl group is known to influence the thermal stability and solubility of the compound. Additionally, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been analyzed to determine charge transfer within the molecule . The first hyperpolarizability of similar compounds has also been calculated, which is relevant for applications in nonlinear optics.

Scientific Research Applications

Synthesis and Chemical Properties

Hydroxycoumarins, including compounds similar to "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone," have been extensively studied for their synthesis methods and chemical properties. These compounds are part of secondary metabolites with significance in organic synthesis. Various synthesis routes have been explored, utilizing starting compounds such as phenol and 1-(2-hydroxyphenyl)ethanone, highlighting their versatility and potential for modifications to enhance or introduce new properties. Acylation reactions, including C-acylation and O-acylation, are critical for modifying these compounds, offering pathways to explore their functional applications in different scientific fields (Yoda et al., 2019).

Photophysical Properties

The photophysical properties of hydroxycoumarin derivatives are a key area of research, with some compounds demonstrating excellent UV absorption and fluorescence. These properties make them suitable for applications in material science, photophysics, and as probes in biological systems. The ability to act as photo-acids or exhibit specific photophysical behaviors underlines the potential of such compounds in developing advanced materials and sensors (Yoda et al., 2019).

Biological Applications

Coumarin derivatives have been explored for their biological activities, including antioxidant, antiviral, and anti-tumor properties. For example, chromones and their derivatives, closely related in structure to hydroxycoumarins, have shown significant antioxidant properties, which could be leveraged in developing therapies for diseases caused by oxidative stress and free radicals (Yadav et al., 2014). Furthermore, the interaction of phosphorus-containing nucleophiles with polyfluorinated compounds, including those with trifluoroethyl groups, highlights a pathway for creating substances with potential applications in organic synthesis and material science (Furin, 1993).

Safety and Hazards

Based on the safety data sheet of a similar compound, 4-(Diethylamino)salicylaldehyde, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Continuous progress in this technology relies on the development of membrane materials. The state-of-the-art membranes used in a wide range of desalination applications are polyamide thin-film composite (TFC) membranes which are formed by interfacial polymerization (IP) .

Mechanism of Action

Target of Action

For instance, Quinacrine, an acridine derivative, has been used as an antimalarial drug and as an antibiotic . It is used in cell biological experiments as an inhibitor of phospholipase A2 .

Mode of Action

It is known that similar compounds, such as quinacrine, bind to deoxyribonucleic acid (dna) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (rna) .

Biochemical Pathways

Quinacrine, a similar compound, is known to inhibit succinate oxidation and interfere with electron transport

Pharmacokinetics

Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate, an organic uv filter, have been shown to have good absorption in the uv-a range . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

Similar compounds like quinacrine have been used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the nanoparticles of Diethylamino hydroxybenzoyl hexyl benzoate, a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor . The surfactant-stabilized nanoparticles of this compound can maintain its stability and enhance the water solubility of the compound compared with that of the solution phase .

properties

IUPAC Name

1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVOCVYNBQRORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444808
Record name 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333303-11-0
Record name 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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